Cas no 1210367-71-7 (3-(benzenesulfonyl)-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propanamide)

3-(benzenesulfonyl)-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propanamide structure
1210367-71-7 structure
Product name:3-(benzenesulfonyl)-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propanamide
CAS No:1210367-71-7
MF:C19H18N4O3S3
MW:446.566219806671
CID:6323006
PubChem ID:45569836

3-(benzenesulfonyl)-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(benzenesulfonyl)-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propanamide
    • 3-(phenylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide
    • 1210367-71-7
    • AKOS024521155
    • F5832-9751
    • VU0522749-1
    • 3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide
    • 3-(benzenesulfonyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]propanamide
    • Inchi: 1S/C19H18N4O3S3/c24-17(9-12-29(25,26)15-5-2-1-3-6-15)20-10-8-14-13-28-19-21-18(22-23(14)19)16-7-4-11-27-16/h1-7,11,13H,8-10,12H2,(H,20,24)
    • InChI Key: CHIHVNVBNDCUSG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(CCC(NCCC1=CSC2=NC(C3=CC=CS3)=NN12)=O)(=O)=O

Computed Properties

  • Exact Mass: 446.05410397g/mol
  • Monoisotopic Mass: 446.05410397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 666
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 158Ų

3-(benzenesulfonyl)-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5832-9751-4mg
3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide
1210367-71-7
4mg
$66.0 2023-09-09
Life Chemicals
F5832-9751-20mg
3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide
1210367-71-7
20mg
$99.0 2023-09-09
Life Chemicals
F5832-9751-25mg
3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide
1210367-71-7
25mg
$109.0 2023-09-09
Life Chemicals
F5832-9751-30mg
3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide
1210367-71-7
30mg
$119.0 2023-09-09
Life Chemicals
F5832-9751-50mg
3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide
1210367-71-7
50mg
$160.0 2023-09-09
Life Chemicals
F5832-9751-15mg
3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide
1210367-71-7
15mg
$89.0 2023-09-09
Life Chemicals
F5832-9751-40mg
3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide
1210367-71-7
40mg
$140.0 2023-09-09
Life Chemicals
F5832-9751-1mg
3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide
1210367-71-7
1mg
$54.0 2023-09-09
Life Chemicals
F5832-9751-10mg
3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide
1210367-71-7
10mg
$79.0 2023-09-09
Life Chemicals
F5832-9751-5μmol
3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide
1210367-71-7
5μmol
$63.0 2023-09-09

Additional information on 3-(benzenesulfonyl)-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propanamide

Research Brief on 3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl}propanamide (CAS: 1210367-71-7)

Recent studies have highlighted the growing interest in the compound 3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl}propanamide (CAS: 1210367-71-7) due to its potential therapeutic applications. This molecule, characterized by its unique triazolothiazole core and benzenesulfonyl moiety, has been investigated for its pharmacological properties, particularly in the context of kinase inhibition and anti-inflammatory activity. The compound's structural complexity and functional groups make it a promising candidate for further drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the kinase inhibitory profile of this compound, revealing selective activity against specific tyrosine kinases implicated in cancer progression. The study employed in vitro kinase assays and molecular docking simulations to elucidate the binding interactions, demonstrating high affinity for the ATP-binding sites of target kinases. These findings suggest potential applications in oncology, particularly for tumors resistant to conventional kinase inhibitors.

Another significant development was reported in a 2024 preprint on bioRxiv, where the anti-inflammatory effects of 1210367-71-7 were investigated. Using murine models of acute inflammation, researchers observed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The compound's mechanism appeared to involve modulation of the NF-κB pathway, highlighting its potential as a novel anti-inflammatory agent. These results were further supported by in silico ADMET predictions, which indicated favorable pharmacokinetic properties.

Synthetic approaches to 3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl}propanamide have also been refined, as detailed in a recent Organic Process Research & Development publication. The optimized route features a key cyclization step using copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving an overall yield of 68% with improved purity profiles. This advancement addresses previous challenges in scalability and reproducibility, facilitating further preclinical evaluation.

Ongoing research includes structure-activity relationship (SAR) studies to explore derivatives with enhanced potency and selectivity. Preliminary data presented at the 2024 American Chemical Society meeting identified modifications to the thiophene and benzenesulfonyl groups that significantly impact target engagement. These insights are guiding the design of next-generation analogs with improved therapeutic indices.

In conclusion, 1210367-71-7 represents a chemically intriguing scaffold with demonstrated biological activities across multiple therapeutic areas. The convergence of kinase inhibition and anti-inflammatory properties positions this compound as a versatile lead for further optimization. Future directions will likely focus on advancing promising derivatives through IND-enabling studies while elucidating additional molecular targets through proteomic approaches.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.